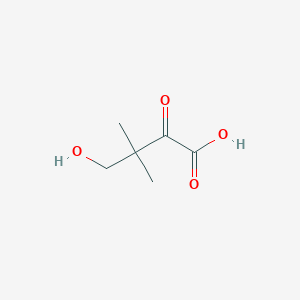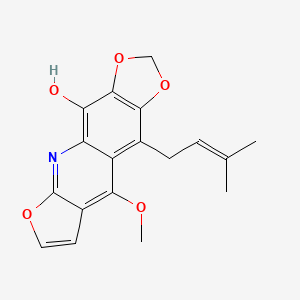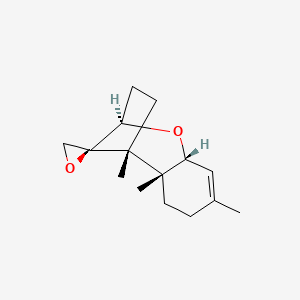
2-Dehydro-pantoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Dehydropantoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese von Pantothenat und Coenzym A verwendet.
Biologie: Wird wegen seiner Rolle in Stoffwechselwegen und Enzymmechanismen untersucht.
Industrie: Wird bei der Produktion von Pantothenat und Coenzym A für verschiedene industrielle Anwendungen eingesetzt.
5. Wirkmechanismus
2-Dehydropantoat entfaltet seine Wirkung durch seine Rolle als Zwischenprodukt bei der Biosynthese von Pantothenat und Coenzym A. Die Verbindung wird durch das Enzym 2-Dehydropantoat 2-Reduktase in Pantoat umgewandelt, wobei NADPH als Reduktionsmittel verwendet wird. Diese Reaktion ist entscheidend für die Produktion von Coenzym A, einem wichtigen Cofaktor in zahlreichen biochemischen Reaktionen .
Ähnliche Verbindungen:
Pantoat: Ein Vorläufer bei der Biosynthese von 2-Dehydropantoat.
Pantothenat: Das Endprodukt des Biosynthesewegs, der 2-Dehydropantoat beinhaltet.
Coenzym A: Ein Cofaktor, der aus Pantothenat synthetisiert wird.
Einzigartigkeit: 2-Dehydropantoat ist einzigartig aufgrund seiner spezifischen Rolle als Zwischenprodukt bei der Biosynthese von Pantothenat und Coenzym A. Im Gegensatz zu Pantoat, das ein Vorläufer ist, und Pantothenat, das das Endprodukt ist, dient 2-Dehydropantoat als kritisches Zwischenprodukt, das den Umwandlungsprozess ermöglicht .
Wirkmechanismus
Target of Action
The primary target of 2-Dehydropantoate is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the organism.
Mode of Action
In some cases, it has been observed that the enzyme 2-dehydropantoate 2-reductase, which has been lost from certain genomes, can be functionally replaced with a substrate ambiguous enzyme from another pathway .
Biochemical Pathways
2-Dehydropantoate is involved in the biosynthesis of pantothenate (vitamin B5), an essential nutrient . The compound plays a role in the completion of fragmented endosymbiont vitamin biosynthesis pathways by recruitment of a substrate ambiguous enzyme from another pathway .
Result of Action
It is known to play a role in the biosynthesis of essential nutrients like pantothenate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Dehydropantoate can be synthesized through the oxidation of pantoate. The reaction typically involves the use of oxidizing agents such as nicotinamide adenine dinucleotide phosphate (NADP+) in the presence of specific enzymes like 2-dehydropantoate 2-reductase .
Industrial Production Methods: Industrial production of 2-dehydropantoate often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Bacillus subtilis are genetically engineered to overproduce the enzymes required for the biosynthesis of 2-dehydropantoate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Dehydropantoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Pantoat in 2-Dehydropantoat unter Verwendung von NADP+ als Oxidationsmittel.
Reduktion: Reduktion von 2-Dehydropantoat zurück zu Pantoat unter Verwendung von NADPH als Reduktionsmittel.
Häufige Reagenzien und Bedingungen:
Oxidation: NADP+, spezifische Oxidoreduktase-Enzyme.
Reduktion: NADPH, spezifische Reduktase-Enzyme.
Hauptprodukte:
Oxidation: 2-Dehydropantoat, NADPH und H+.
Reduktion: Pantoat, NADP+.
Vergleich Mit ähnlichen Verbindungen
Pantoate: A precursor in the biosynthesis of 2-dehydropantoate.
Pantothenate: The end product of the biosynthesis pathway involving 2-dehydropantoate.
Coenzyme A: A cofactor synthesized from pantothenate.
Uniqueness: 2-Dehydropantoate is unique due to its specific role as an intermediate in the biosynthesis of pantothenate and coenzyme A. Unlike pantoate, which is a precursor, and pantothenate, which is the final product, 2-dehydropantoate serves as a critical intermediate that facilitates the conversion process .
Eigenschaften
IUPAC Name |
4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVTUWHANFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274258 | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-30-4 | |
| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dehydropantoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-dehydropantoate and its role in cellular processes?
A1: 2-Dehydropantoate is a key intermediate in the biosynthesis of pantothenate, also known as vitamin B5. [, ] Pantothenate is essential for all organisms as it forms the core of coenzyme A (CoA), a crucial cofactor involved in numerous metabolic reactions. [, ]
Q2: How does the enzyme 2-dehydropantoate 2-reductase (PanE) impact pantothenate synthesis?
A2: PanE catalyzes the conversion of 2-dehydropantoate to pantoate, a crucial step in the pantothenate biosynthesis pathway. [, , ] In organisms like Salmonella enterica, disruption of the panE gene reduces CoA levels and can lead to a conditional auxotrophy for 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-P), a precursor for thiamine biosynthesis. [] This highlights the interconnected nature of metabolic pathways.
Q3: Are there alternative enzymes capable of catalyzing the reduction of 2-dehydropantoate?
A3: Yes, besides PanE, other enzymes can exhibit 2-dehydropantoate 2-reductase activity. For instance, IlvC, primarily known as ketol-acid reductoisomerase, can also function as a 2-dehydropantoate 2-reductase. [] Additionally, a novel ketopantoate reductase named PanG has been identified in Francisella tularensis. [] This enzyme is conserved in other pathogenic bacteria and represents an alternative pathway for 2-dehydropantoate reduction and pantothenate synthesis in these organisms. []
Q4: How do mutations in genes related to 2-dehydropantoate metabolism affect cellular function?
A4: Mutations impacting 2-dehydropantoate metabolism can have varied effects. In S. enterica, panE mutants show reduced CoA levels and a conditional HMP-P auxotrophy. [] Suppressor mutations in the ilvY gene, encoding a transcriptional regulator for ilvC, can alleviate this auxotrophy by increasing IlvC levels and thus restoring CoA biosynthesis. []
Q5: How does the deletion of OSW2, another gene potentially related to 2-dehydropantoate metabolism, affect yeast sporulation?
A6: OSW2 is a meiosis-induced gene in yeast necessary for proper spore wall formation. [] While osw2Δ spores are mainly sensitive to ether treatment, combining this deletion with deletions of CHS3 (involved in chitosan synthesis) or BIG1 (involved in β-1,6-glucan synthesis) leads to severe sporulation defects. [] This suggests that Osw2, despite its transient presence during sporulation, plays a role in the assembly of the glucan and/or mannan layers of the spore wall, potentially through its putative 2-dehydropantoate 2-reductase domain. []
Q6: Are there structural studies on 2-dehydropantoate 2-reductase?
A7: Yes, several studies have determined the crystal structures of 2-dehydropantoate 2-reductase from various organisms. These include structures from Enterococcus faecalis, Geobacter metallireducens, Bacillus subtilis, Methylococcus capsulatus, Staphylococcus aureus, and Porphyromonas gingivalis. [, , , , , ] These structural insights can be valuable for understanding the enzyme's mechanism and for designing inhibitors targeting this pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)


![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)




